molecular formula C24H23N3O3 B10980171 2-(4-methoxybenzyl)-1-oxo-N-[2-(1H-pyrrol-1-yl)ethyl]-1,2-dihydroisoquinoline-4-carboxamide

2-(4-methoxybenzyl)-1-oxo-N-[2-(1H-pyrrol-1-yl)ethyl]-1,2-dihydroisoquinoline-4-carboxamide

Cat. No.: B10980171
M. Wt: 401.5 g/mol
InChI Key: ZUICKRAIQUXHOC-UHFFFAOYSA-N
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Description

2-(4-methoxybenzyl)-1-oxo-N-[2-(1H-pyrrol-1-yl)ethyl]-1,2-dihydroisoquinoline-4-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methoxybenzyl)-1-oxo-N-[2-(1H-pyrrol-1-yl)ethyl]-1,2-dihydroisoquinoline-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Isoquinoline Backbone: The isoquinoline backbone can be synthesized through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.

    Introduction of the Methoxybenzyl Group: The methoxybenzyl group can be introduced via a Friedel-Crafts alkylation reaction, where the isoquinoline reacts with 4-methoxybenzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Attachment of the Pyrrole Ring: The pyrrole ring can be attached through a nucleophilic substitution reaction, where the isoquinoline derivative reacts with a pyrrole derivative in the presence of a base.

    Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through an amidation reaction, where the isoquinoline derivative reacts with an amine in the presence of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-methoxybenzyl)-1-oxo-N-[2-(1H-pyrrol-1-yl)ethyl]-1,2-dihydroisoquinoline-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxybenzyl group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrrole ring, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common nucleophiles include amines, thiols, and halides.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives.

Scientific Research Applications

2-(4-methoxybenzyl)-1-oxo-N-[2-(1H-pyrrol-1-yl)ethyl]-1,2-dihydroisoquinoline-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 2-(4-methoxybenzyl)-1-oxo-N-[2-(1H-pyrrol-1-yl)ethyl]-1,2-dihydroisoquinoline-4-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, leading to modulation of their activity.

    Pathways Involved: The compound may affect various biochemical pathways, including signal transduction, gene expression, and metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-methoxybenzyl)-1-oxo-N-[2-(1H-pyrrol-1-yl)ethyl]-1,2-dihydroisoquinoline-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.

Properties

Molecular Formula

C24H23N3O3

Molecular Weight

401.5 g/mol

IUPAC Name

2-[(4-methoxyphenyl)methyl]-1-oxo-N-(2-pyrrol-1-ylethyl)isoquinoline-4-carboxamide

InChI

InChI=1S/C24H23N3O3/c1-30-19-10-8-18(9-11-19)16-27-17-22(20-6-2-3-7-21(20)24(27)29)23(28)25-12-15-26-13-4-5-14-26/h2-11,13-14,17H,12,15-16H2,1H3,(H,25,28)

InChI Key

ZUICKRAIQUXHOC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CN2C=C(C3=CC=CC=C3C2=O)C(=O)NCCN4C=CC=C4

Origin of Product

United States

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